molecular formula C12H9N3 B8574064 5-(1H-pyrazol-1-yl)isoquinoline

5-(1H-pyrazol-1-yl)isoquinoline

Cat. No.: B8574064
M. Wt: 195.22 g/mol
InChI Key: HJHFGJZZIQCOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-Pyrazol-1-yl)isoquinoline is a chemical compound featuring an isoquinoline core linked to a pyrazole ring. This structure is a privileged scaffold in medicinal chemistry and materials science. The molecular framework is known to be stabilized by intramolecular interactions, such as C—H···N bonds, which can influence its conformation and physical properties . Compounds based on the isoquinoline structure are integral to many naturally occurring fused heterocycles and find broad applications in synthetic and pharmaceutical chemistry . The pyrazole motif, in particular, is developed for use in various therapeutic areas, and several pyrazole-containing compounds have been commercialized as drugs . As a result, this compound serves as a valuable intermediate or building block for synthesizing more complex molecules for research in drug discovery and agrochemistry . The crystal structures of analogous compounds often show intermolecular interactions like C—H···π bonds, which can be relevant in the study of crystal engineering and materials science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

5-pyrazol-1-ylisoquinoline

InChI

InChI=1S/C12H9N3/c1-3-10-9-13-7-5-11(10)12(4-1)15-8-2-6-14-15/h1-9H

InChI Key

HJHFGJZZIQCOOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)N3C=CC=N3

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

5-(1H-pyrazol-1-yl)isoquinoline and its derivatives have shown promising results in cancer research. Recent studies indicate that compounds with this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway. For instance, a study found that certain pyrazoline derivatives exhibited significant inhibitory effects on EGFR-TK activity, leading to decreased cell viability in HepG-2 liver cancer cells with an IC50 value of 35.58 µM .
  • Case Studies :
    • Compound 5a : This compound demonstrated a notable ability to induce apoptosis in HepG-2 cells, increasing early apoptosis rates significantly compared to untreated controls .
    • Novel Derivatives : A series of pyrazolo[5,1-a]isoquinolines synthesized via C–H/N–H annulation showed enhanced cytotoxicity against various carcinoma cell lines, with IC50 values ranging from 4.61 to 14.76 µM, outperforming standard chemotherapeutics like 5-fluorouracil .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is another area of active research. Compounds derived from this compound have been shown to exhibit significant anti-inflammatory effects.

  • Pharmacological Effects : Pyrazoline derivatives are known to inhibit pro-inflammatory cytokines and modulate immune responses. They have been explored for their ability to reduce inflammation in models of arthritis and other inflammatory diseases .

Antiviral Activity

Recent findings suggest that this compound may also possess antiviral properties, making it a candidate for further investigation in antiviral drug development.

  • Mechanism : The antiviral activity is linked to the compound's ability to interfere with viral replication processes. For example, certain pyrazole derivatives have been identified as inhibitors of hepatitis B virus (HBV) replication in vitro, showcasing their potential as antiviral agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReference
AnticancerInduces apoptosis; inhibits EGFR signaling
Anti-inflammatoryReduces pro-inflammatory cytokines
AntiviralInhibits HBV replication
Other ActivitiesAntimicrobial, analgesic, neuroprotective

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares 5-(1H-pyrazol-1-yl)isoquinoline with structurally related derivatives, focusing on substitution patterns, synthesis, spectroscopic data, and intermolecular interactions.

Substituent Position and Electronic Effects

  • This compound: Pyrazole substitution at the 5-position of isoquinoline may influence electronic distribution and steric accessibility compared to analogs.
  • 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline (): Features a 3-phenylisoquinoline core with a 1-position pyrazole substitution.

Spectroscopic and Crystallographic Features

Compound Key Spectral Data (¹H-NMR) Intermolecular Interactions Refinement Method
This compound Inferred: Pyrazole protons ~7–8 ppm Likely C–H⋯π or π–π stacking SHELX refinement
1-(3,5-Dimethyl-pyrazol)-3-phenylisoquinoline Not reported C–H⋯π interactions dominate SHELXL
Pyrazoline-indolone hybrids () H5: 5.49–6.70 ppm Not reported Standard protocols
  • Crystallography: The compound in lacks strong hydrogen bonds but stabilizes via C–H⋯π interactions, suggesting that this compound may exhibit similar packing behavior unless stronger donors (e.g., –OH, –NH₂) are present .

Preparation Methods

Copper-Catalyzed Cyclization of 1,1-Dipyrazolyl Alkenes

A prominent method involves copper-catalyzed intramolecular cyclization of 1,1-dipyrazolyl alkenes. As demonstrated by Zhao et al., this approach utilizes CuCl (10 mol%) as the catalyst, L-threonine (20 mol%) as a ligand, and NaOH (2.0 eq.) in dimethyl sulfoxide (DMSO) at 90°C under nitrogen . The reaction proceeds via a cascade mechanism:

  • Coordination-assisted C–H activation at the pyrazole ring.

  • Intramolecular cyclization to form the isoquinoline core.

  • Aromatization under basic conditions to yield the final product.

Key optimization studies revealed that DMSO enhances reaction efficiency by stabilizing intermediates through polar interactions . Substituted 1,1-dipyrazolyl alkenes with electron-donating groups (e.g., methoxy) achieved yields up to 92%, while electron-withdrawing substituents required prolonged reaction times (24–36 hours) .

Table 1: Representative Yields for Copper-Catalyzed Synthesis

Substituent (R)Reaction Time (h)Yield (%)
H1292
4-OCH₃1089
3-NO₂3663

Tandem [3+2] Cycloaddition-Oxidative Aromatization

A one-pot tandem strategy combining [3+2] cycloaddition and oxidative aromatization has been developed using C,N-cyclic azomethine imines and α,β-unsaturated ketones . The protocol involves:

  • Cycloaddition : Reaction of azomethine imines with α,β-unsaturated ketones in tetrahydrofuran (THF) with K₂CO₃ (10 mol%).

  • Detosylation : Elimination of the tosyl group under basic conditions.

  • Oxidative aromatization : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 5,6-dihydropyrazolo[5,1-a]isoquinolines, which are subsequently oxidized to the target compound .

This method achieves functional diversity by varying the α,β-unsaturated ketone substituents. For example, aryl-substituted ketones provided yields of 71–80%, while aliphatic analogs required higher DDQ stoichiometry (2.0 eq.) for complete aromatization .

Table 2: Scope of α,β-Unsaturated Ketones in Tandem Reactions

Ketone SubstituentDDQ (equiv)Yield (%)
Phenyl1.280
4-Fluorophenyl1.278
Cyclohexyl2.065

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison Based on Efficiency and Scalability

MethodCatalyst SystemTypical Yield (%)Reaction Time (h)Scalability
Copper-catalyzed cyclizationCuCl/L-threonine63–9212–36High
Tandem cycloaddition-aromatizationK₂CO₃/DDQ57–8024Moderate
Buchwald–Hartwig aminationPd₂(dba)₃/BINAP70–876–12Low
  • Copper-catalyzed cyclization excels in scalability and substrate tolerance but requires inert conditions.

  • Tandem reactions provide functional diversity but necessitate stoichiometric oxidants like DDQ.

  • Cross-coupling methods offer regioselectivity but involve costly palladium catalysts.

Q & A

Q. What are the standard synthetic routes for 5-(1H-pyrazol-1-yl)isoquinoline, and how can purity be ensured?

A common method involves refluxing 3-substituted isoquinoline hydrazine derivatives with diketones (e.g., acetylacetone) in ethanol under nitrogen. Post-reaction, the mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography. Recrystallization from dichloromethane yields single crystals for structural validation. Purity is confirmed using HPLC or NMR spectroscopy, with monitoring of byproducts such as unreacted hydrazine intermediates .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the structure of this compound derivatives?

SC-XRD analysis employs programs like SHELXL for refinement. Hydrogen atoms are typically positioned geometrically and refined using a riding model (C–H = 0.93–0.97 Å, Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C)). Weak intermolecular interactions (e.g., C–H⋯π) dominate crystal packing in the absence of strong hydrogen bonds. Data collection requires high-resolution detectors, and twinning is addressed using SHELXL's twin refinement tools .

Advanced Research Questions

Q. How can weak intermolecular interactions in this compound crystals be quantitatively analyzed?

Hirshfeld surface analysis and energy frameworks (using CrystalExplorer) quantify contributions from C–H⋯π, π⋯π, and van der Waals interactions. For example, in analogous structures, C–H⋯π interactions account for >15% of the total surface contacts. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) validate experimental geometries and electron density distributions .

Q. What strategies are effective for functionalizing the pyrazole ring to modulate bioactivity?

Hydrazine-mediated reactions introduce substituents at the pyrazole N1 position. For instance, reacting this compound with hydrazinium chloride under acidic conditions yields pyrazoline derivatives. 1H-NMR^1\text{H-NMR} signals (δ 3.33–3.75 ppm for H4/H4' and δ 5.49–6.70 ppm for H5) confirm successful cyclization. Functionalization alters electronic properties, impacting binding affinity in kinase inhibition assays .

Q. How can structure-activity relationship (SAR) studies guide the design of TRK kinase inhibitors using this scaffold?

Pyrazole-linked isoquinolines are truncated analogs of FLS-359, a TRK inhibitor. SAR studies focus on optimizing substituents at the pyrazole C3/C5 positions. Computational docking (AutoDock Vina) identifies key interactions with TRK’s ATP-binding pocket. In vitro assays (IC50_{50}) validate inhibitory potency, with methyl or fluoro groups enhancing selectivity over off-target kinases .

Methodological Considerations

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

A 23^3 factorial design evaluates temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0–5 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C in ethanol with 3 mol% CuI), maximizing yield (>75%) while minimizing side products. ANOVA validates model significance (p < 0.05) .

Q. What safety protocols are critical when handling hygroscopic intermediates in pyrazole-isoquinoline synthesis?

Hygroscopic intermediates (e.g., 3-(1H-pyrazol-1-yl)alanine derivatives) require storage in desiccators with silica gel. Use PPE (nitrile gloves, goggles) to prevent dermal/ocular exposure. Work under nitrogen or argon to avoid moisture uptake, which can hydrolyze sensitive functional groups. LC-MS monitors degradation products during long-term storage .

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